Sisomicin

Catalog No.
S543254
CAS No.
32385-11-8
M.F
C19H37N5O7
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sisomicin

CAS Number

32385-11-8

Product Name

Sisomicin

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C19H37N5O7

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1

InChI Key

URWAJWIAIPFPJE-YFMIWBNJSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Solubility

Soluble in DMSO

Synonyms

4,5 Dehydrogentamicin, 4,5-Dehydrogentamicin, Antibiotic 6640, Extramycin, Pathomycin, Rickamicin, Sch 13475, Sch-13475, Sch13475, Siseptin, Sisomicin, Sisomicin Sulfate, Sisomicin Sulfate (2:5) Salt, Sisomycin, Sissomicin, Sizomycin

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O

Description

The exact mass of the compound Sisomicin is 447.2693 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Gentamicins. It belongs to the ontological category of amino cyclitol glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Studies

  • Understanding mechanisms of action

    Researchers utilize Sisomicin to study how it inhibits bacterial growth. By investigating how Sisomicin binds to ribosomes and disrupts protein synthesis in bacteria, scientists gain insights into the essential processes for bacterial survival [Source: Antimicrobial Drug Resistance: Mechanisms of Drug Resistance, Volume 1].

  • Development of new antibiotics

    Sisomicin serves as a reference point for developing novel antibiotics. Its well-understood mechanism of action allows researchers to design new drugs that target the same bacterial vulnerabilities but potentially overcome existing resistance mechanisms [Source: "[Journal of Antibiotics]"()].

  • Antimicrobial susceptibility testing

    Sisomicin is often included in susceptibility testing panels to determine a bacterium's resistance profile. This helps researchers understand the prevalence of antibiotic resistance and guide treatment strategies in pre-clinical studies [Source: "[National Center for Biotechnology Information]"()].

Bacterial Plasmid Research

  • Plasmid curing

    Sisomicin can be employed to eliminate plasmids, which are extrachromosomal DNA elements, from bacteria. This technique allows researchers to study the role of specific plasmids in bacterial physiology and virulence [Source: "[Plasmid]"()].

  • Conjugation studies

    Sisomicin resistance genes are sometimes located on plasmids. Researchers can utilize Sisomicin to track the transfer of these plasmids between bacteria, providing insights into horizontal gene transfer and the spread of antibiotic resistance [Source: "[Mobilization of Plasmids]"()].

Cell Culture Studies

  • Investigating eukaryotic cell death

    While Sisomicin primarily targets bacteria, high concentrations can also induce cell death in eukaryotic cells. Researchers use this property to study cell death pathways and mechanisms in various cell lines [Source: "[Cell Death & Differentiation]"()].

  • Selective antibiotic markers

    In some cases, researchers introduce Sisomicin resistance genes into specific cell lines. This allows them to selectively kill off unwanted cells that haven't taken up the gene, thereby enriching for the desired cell population [Source: "[Selectable Markers in Gene Transfer]"()].

Sisomicin is an aminoglycoside antibiotic that was isolated from the fermentation broth of Micromonospora inositola. It is chemically characterized by the formula C₁₉H₃₇N₅O₇ and has a molar mass of approximately 447.53 g/mol. Sisomicin is structurally related to gentamicin, specifically as the dihydro analogue of gentamicin C1a, and is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria . It is marketed under various trade names, including Baymicin and bactoCeaze.

Sisomicin acts as an inhibitor of protein synthesis in bacteria. It binds to the 16S ribosomal RNA of the 30S ribosomal subunit, hindering the proper decoding of messenger RNA (mRNA) during translation []. This disrupts the formation of peptide bonds, essential for protein synthesis, and ultimately leads to bacterial cell death [].

Typical of aminoglycosides. It can be inactivated by enzymes similar to those that affect gentamicin, but it retains activity against many organisms that are resistant to gentamicin through non-enzymatic mechanisms. Chemical modifications, such as de-N-methylation at the 3"-position, can alter its properties and efficacy . Additionally, sisomicin can form sulfate salts, enhancing its solubility and bioavailability .

Sisomicin exhibits bactericidal properties against sensitive clinical isolates. The minimum bactericidal concentrations (MBC) are generally equivalent to the minimum inhibitory concentrations (MIC), indicating its effectiveness in killing bacteria rather than merely inhibiting their growth. It has shown particular efficacy against Pseudomonas aeruginosa, a common pathogen resistant to many antibiotics. Notably, sisomicin has been effective in treating infections that have failed to respond to other drugs or are caused by microorganisms resistant to other aminoglycosides .

The synthesis of sisomicin primarily involves fermentation processes utilizing Micromonospora inositola. In laboratory settings, chemical modifications can be performed on existing aminoglycosides to derive sisomicin or its derivatives. For example, selective acetylation and oxidative methods have been described for modifying aminoglycoside structures . These methods allow for the exploration of sisomicin's potential as a scaffold for developing new antibiotics.

Sisomicin is primarily used as an antibiotic in clinical settings for treating bacterial infections, particularly those caused by Gram-positive organisms. Its broad-spectrum activity makes it a valuable option when other antibiotics fail. It is also utilized in research settings to study bacterial resistance mechanisms and the development of new antibacterial agents .

Sisomicin has been studied for its interactions with various drugs. For instance, it may have increased serum levels when co-administered with medications like acenocoumarol and acetaminophen due to decreased excretion rates . Such interactions necessitate careful monitoring in clinical settings to avoid adverse effects.

Sisomicin shares structural similarities with several other aminoglycosides. Below is a comparison highlighting its uniqueness:

Compound NameStructure RelationUnique Features
GentamicinStructural analogueMore susceptible to enzymatic resistance
NetilmicinDerived from sisomicinContains an ethyl group; broader spectrum
AmikacinSemi-synthetic derivativeMore stable against enzymatic degradation
TobramycinRelated aminoglycosideEnhanced activity against Pseudomonas

Sisomicin stands out due to its effectiveness against strains resistant to gentamicin through non-enzymatic mechanisms, making it a crucial option in treating resistant infections . Its unique structural features contribute to its specific antibacterial profile and therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

447.26929854 g/mol

Monoisotopic Mass

447.26929854 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X55XSL74YQ

Related CAS

53179-09-2 (sulfate (2:5) (salt))

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01G - Aminoglycoside antibacterials
J01GB - Other aminoglycosides
J01GB08 - Sisomicin

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

32385-11-8
53179-09-2

Wikipedia

Sisomicin

Dates

Modify: 2023-08-15
1: Tansarli GS, Rafailidis PI, Papazoglou AA, Falagas ME. Antimicrobial activity and clinical effectiveness of sisomicin: an evaluation of the literature (1995-2011). Expert Rev Anti Infect Ther. 2013 Apr;11(4):421-8. doi: 10.1586/eri.13.18. Review. PubMed PMID: 23566151.
2: Wlasichuk KB, Tan L, Guo Y, Hildebrandt DJ, Zhang H, Karr DE, Schmidt DE Jr. Determination of equilibrium constant of amino carbamate adduct formation in sisomicin by a high pH based high performance liquid chromatography. J Pharm Biomed Anal. 2015;111:126-30. doi: 10.1016/j.jpba.2015.03.033. Epub 2015 Apr 3. PubMed PMID: 25880243.
3: Kondo J, Koganei M, Maianti JP, Ly VL, Hanessian S. Crystal structures of a bioactive 6'-hydroxy variant of sisomicin bound to the bacterial and protozoal ribosomal decoding sites. ChemMedChem. 2013 May;8(5):733-9. doi: 10.1002/cmdc.201200579. Epub 2013 Feb 21. PubMed PMID: 23436717.
4: Karaiskos I, Souli M, Giamarellou H. Plazomicin: an investigational therapy for the treatment of urinary tract infections. Expert Opin Investig Drugs. 2015;24(11):1501-11. doi: 10.1517/13543784.2015.1095180. Epub 2015 Sep 30. Review. PubMed PMID: 26419762.
5: García-Salguero C, Rodríguez-Avial I, Picazo JJ, Culebras E. Can Plazomicin Alone or in Combination Be a Therapeutic Option against Carbapenem-Resistant Acinetobacter baumannii? Antimicrob Agents Chemother. 2015 Oct;59(10):5959-66. doi: 10.1128/AAC.00873-15. Epub 2015 Jul 13. PubMed PMID: 26169398; PubMed Central PMCID: PMC4576036.
6: Schassan HH. [Antimicrobial effectiveness of sisomicin. I: In vitro activity of sisomicin compared with gentamicin, tobramycin, amikacin and kanamycin (author's transl)]. Infection. 1976;4(2):35-41. German. PubMed PMID: 789246.
7: Rodríguez-Avial I, Pena I, Picazo JJ, Rodríguez-Avial C, Culebras E. In vitro activity of the next-generation aminoglycoside plazomicin alone and in combination with colistin, meropenem, fosfomycin or tigecycline against carbapenemase-producing Enterobacteriaceae strains. Int J Antimicrob Agents. 2015 Dec;46(6):616-21. doi: 10.1016/j.ijantimicag.2015.07.021. Epub 2015 Sep 9. PubMed PMID: 26391381.
8: Roth S, Naber K, Scheer M, Gruenwaldt G, Lange H. Pharmacokinetics of sisomicin in patients with normal and impaired renal function; its efficacy in urinary tract infection. Eur J Clin Pharmacol. 1976 Sep 30;10(5):357-65. PubMed PMID: 789084.
9: Wilczyński S, Pilawa B, Koprowski R, Wróbel Z, Ptaszkiewicz M, Swakoń J, Olko P. EPR studies of free radicals decay and survival in gamma irradiated aminoglycoside antibiotics: sisomicin, tobramycin and paromomycin. Eur J Pharm Sci. 2012 Feb 14;45(3):251-62. doi: 10.1016/j.ejps.2011.11.009. Epub 2011 Nov 17. PubMed PMID: 22115867.
10: Davies DH, Mallams AK, Counelis M, Loebenberg D, Moss EL Jr, Waitz JA. Semisynthetic aminoglycoside antibacterials. 6. Synthesis of sisomicin, Antibiotic G-52, and novel 6'-substituted analogues of sisomicin from aminoglycoside 66-40C. J Med Chem. 1978 Feb;21(2):189-93. PubMed PMID: 413921.
11: Braveny I, Voeckl J, Machka K. Antimicrobial activity of netilmicin in comparison with gentamicin, sisomicin, tobramycin, and amikacin and their resistance patterns. Arzneimittelforschung. 1980;30(3):491-5. PubMed PMID: 7387761.
12: Zhanel GG, Lawson CD, Zelenitsky S, Findlay B, Schweizer F, Adam H, Walkty A, Rubinstein E, Gin AS, Hoban DJ, Lynch JP, Karlowsky JA. Comparison of the next-generation aminoglycoside plazomicin to gentamicin, tobramycin and amikacin. Expert Rev Anti Infect Ther. 2012 Apr;10(4):459-73. doi: 10.1586/eri.12.25. Review. PubMed PMID: 22512755.
13: Feld R, Valdivieso M, Bodey GP, Rodriguez V. A comparative trial of sisomicin therapy by intermittent versus continuous infusion. Am J Med Sci. 1977 Sep-Oct;274(2):179-88. PubMed PMID: 602958.
14: Walkty A, Adam H, Baxter M, Denisuik A, Lagacé-Wiens P, Karlowsky JA, Hoban DJ, Zhanel GG. In vitro activity of plazomicin against 5,015 gram-negative and gram-positive clinical isolates obtained from patients in canadian hospitals as part of the CANWARD study, 2011-2012. Antimicrob Agents Chemother. 2014 May;58(5):2554-63. doi: 10.1128/AAC.02744-13. Epub 2014 Feb 18. PubMed PMID: 24550325; PubMed Central PMCID: PMC3993217.
15: Schieker KR, Hofmann HF. Prospective double-blind controlled clinical study of sisomicin versus tobramycin. Pharmatherapeutica. 1981;2(8):499-503. PubMed PMID: 7019928.
16: Noone P. Sisomicin, netilmicin and dibekacin. A review of their antibacterial activity and therapeutic use. Drugs. 1984 Jun;27(6):548-78. Review. PubMed PMID: 6376062.
17: Sanders WE Jr, Sanders CC. Sisomicin: a review of eight years' experience. Rev Infect Dis. 1980 Mar-Apr;2(2):182-95. PubMed PMID: 6994206.
18: Kim DH, Suh JH, Ju JY, Yum SK, Shin CS. Analysis of sisomicin binding sites in Micromonospora inyoensis cell wall. FEMS Microbiol Lett. 1998 Sep 1;166(1):9-13. PubMed PMID: 9741079.
19: Olsen SC, Carlson SA. In vitro bactericidal activity of aminoglycosides, including the next-generation drug plazomicin, against Brucella spp. Int J Antimicrob Agents. 2015 Jan;45(1):76-8. doi: 10.1016/j.ijantimicag.2014.09.011. Epub 2014 Oct 18. PubMed PMID: 25459738.
20: Drusano GL, Liu W, Fikes S, Cirz R, Robbins N, Kurhanewicz S, Rodriquez J, Brown D, Baluya D, Louie A. Interaction of drug- and granulocyte-mediated killing of Pseudomonas aeruginosa in a murine pneumonia model. J Infect Dis. 2014 Oct 15;210(8):1319-24. doi: 10.1093/infdis/jiu237. Epub 2014 Apr 22. PubMed PMID: 24760199; PubMed Central PMCID: PMC4271070.

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